2-Methoxy-1,4-diphenyl-2-butene-1,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,2-dibenzoylethylene with methanol in the presence of a base such as sodium methoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,4-diphenyl-2-butene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2-butene-1,4-dione: Similar structure but lacks the methoxy group.
2-Methoxy-1,4-diphenylbutane-1,4-dione: Similar structure with a saturated butane backbone.
2-Methoxy-1,4-diphenyl-2-butene-1,4-diol: Similar structure with hydroxyl groups instead of dione groups.
Uniqueness
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione is unique due to its combination of a methoxy group and two phenyl groups attached to a butene-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
33193-65-6 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(Z)-2-methoxy-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-20-16(17(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12H,1H3/b16-12- |
InChI Key |
FIQUYHUGRCOBRD-VBKFSLOCSA-N |
Isomeric SMILES |
CO/C(=C\C(=O)C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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